Lisofylline
Overview
Description
Lisofylline is an anti-inflammatory agent that modifies lipid metabolism under stress conditions and has been under development for various clinical applications, including modifying toxicity in patients undergoing dose-intensive cytotoxic therapy and preventing multiorgan failure and acute respiratory distress syndrome after oxidative injury. It demonstrates a range of biological effects, including rapid and prolonged suppression of serum levels of free fatty acids, and protection of pancreatic beta cells from dysfunction induced by pro-inflammatory cytokines (Cui et al., 2006).
Synthesis Analysis
The synthesis of Lisofylline and its analogs involves maintaining the side chain (5-R-hydroxyhexyl) constant while substituting various nitrogen-containing heterocyclic structures for the xanthine moiety of LSF. This process aims to develop new agents based on the LSF structural motif to resolve potency and pharmacokinetic liabilities (Cui et al., 2006).
Molecular Structure Analysis
Lisofylline's molecular structure, 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is crucial for its biological activity. The xanthine core is modified to include a 5-R-hydroxyhexyl side chain, which is essential for its pharmacological properties. Advanced studies include chemoenzymatic enantioselective synthesis of Lisofylline enantiomers, highlighting the importance of molecular chirality in its biological efficacy (Borowiecki et al., 2021).
Chemical Reactions and Properties
Lisofylline participates in various biochemical processes, including modulating stress-associated changes in lipid metabolism. Its effects on lipid metabolism are significant, causing rapid and prolonged suppression of serum free fatty acids levels and influencing serum triglycerides (Bursten et al., 1998).
Physical Properties Analysis
The physical properties of Lisofylline, such as solubility and stability, are influenced by its molecular structure. Innovations like the Lisofylline-Linoleic acid (LSF-LA) conjugate aim to improve its bioavailability and pharmacokinetic profile, showing enhanced cellular uptake and metabolic stability, thus extending its half-life and therapeutic efficacy (Italiya et al., 2019).
Chemical Properties Analysis
The chemical reactivity of Lisofylline, including its interaction with biological molecules and susceptibility to metabolic conversion, plays a critical role in its pharmacological effects. Its metabolism involves conversion to active metabolites, which are instrumental in its anti-inflammatory and immunomodulatory actions. The conversion of Lisofylline to its principal metabolites, including Lisofylline 4,5-diol, is mediated by cytochrome P450 enzymes, highlighting the importance of its chemical properties in therapeutic applications (Shin & Slattery, 1998).
Scientific Research Applications
1. Prevention of Toxicities of High-Dose Interleukin 2 Therapy in Advanced Renal Cancer and Malignant Melanoma
- Summary of Application: Lisofylline (LSF) is a methyl xanthine congener that inhibits the effects of tumor necrosis factor (TNF) by interrupting specific signal transduction pathways . This study aimed to assess the activity of LSF in reducing the toxicities of high-dose interleukin 2 (IL-2) therapy .
- Methods of Application: Fifty-three patients with metastatic renal cancer or malignant melanoma were treated with intravenous bolus IL-2, 600,000 IU/kg every 8 hours for 5 days, followed by 9 days of rest and another 5-day course of IL-2 . Patients were randomly assigned to LSF, 1.5 mg/kg intravenous bolus, or placebo every 6 hours during IL-2 therapy .
2. Treatment of Type-1 Diabetes
- Summary of Application: Lisofylline has anti-diabetic properties and can self-assemble into structures that protect β cells of the pancreas from cell death . It also improves insulin production .
- Methods of Application: Researchers conjugated lisofylline to a fatty acid (linoleic acid). As lisofylline is hydrophilic and linoleic acid is hydrophobic, this conjugated structure self-assembles into lipid spheres called micelles . The formation of micelles increased the half-life of lisofylline by 5.7 times, compared with free lisofylline, and also reduced its clearance .
3. Protection of Mesangial Cells from Hyperglycemia- and Angiotensin II-Mediated Extracellular Matrix Deposition
- Summary of Application: Lisofylline has been found to protect mesangial cells from the effects of hyperglycemia and Angiotensin II, which can lead to the deposition of extracellular matrix . This is particularly relevant in the context of diabetic nephropathy, where such deposition can lead to kidney damage .
4. Prevention of Type 1 Diabetes in Preclinical Models
- Summary of Application: Lisofylline has been found to effectively prevent type 1 diabetes in preclinical models . It improves the function and viability of isolated or transplanted pancreatic islets .
5. Protection of Pancreatic β-Cells from Proinflammatory Cytokine Damage
- Summary of Application: Lisofylline (LSF), an anti-inflammatory agent, has been shown to protect pancreatic β-Cells from proinflammatory cytokine damage by promoting mitochondrial metabolism . This is particularly relevant in the context of type I diabetes mellitus .
6. Self-Assembling Structures for Diabetes Treatment
Future Directions
Lisofylline has shown potential in preventing type 1 diabetes in preclinical models and improving the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells, suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes .
properties
IUPAC Name |
1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046343 | |
Record name | (+/-)-Lisofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Lisofylline | |
CAS RN |
6493-06-7, 100324-81-0 | |
Record name | Penthydroxyfylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisofylline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Lisofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LISOFYLLINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.